molecular formula C18H26N2O6S B1518754 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid CAS No. 1017782-65-8

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid

Cat. No. B1518754
CAS RN: 1017782-65-8
M. Wt: 398.5 g/mol
InChI Key: CDHXXUPJFDHWMI-UHFFFAOYSA-N
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Description

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O6S . It is also known as 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.4 . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

This compound can be used in organic synthesis, particularly in reactions at the benzylic position . It can participate in free radical bromination, nucleophilic substitution, and oxidation .

Drug Development

The compound can be used in the development of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors . These inhibitors can be used in the treatment of various metabolic disorders.

Cancer Research

The compound can be used in cancer research, particularly in the development of allosteric IGF-1R inhibitors . These inhibitors can be used to block the insulin-like growth factor 1 receptor, which plays a crucial role in cancer cell proliferation and survival.

Allylation and Conjugate Addition Reactions

This compound can be used as a reactant for allylation and conjugate addition reactions . These reactions are fundamental in the synthesis of complex organic molecules.

Asymmetric Deprotonation

The compound can be used in asymmetric deprotonation . This process is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals.

Enantioselective Aldol Reactions

This compound can be used as a substrate in enantioselective inter- and intramolecular aldol reactions . These reactions are key steps in the synthesis of many bioactive compounds.

Inhibition of MRTF-A

The compound can be used to inhibit myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) . This inhibition can suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Cross-Coupling Reactions

The compound can be used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(23)20(12-14-8-5-4-6-9-14)27(24,25)19-11-7-10-15(13-19)16(21)22/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXXUPJFDHWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656485
Record name 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017782-65-8
Record name 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid

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